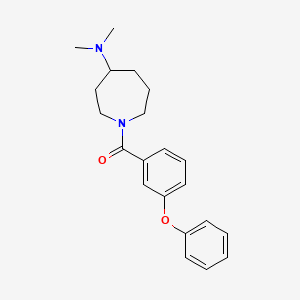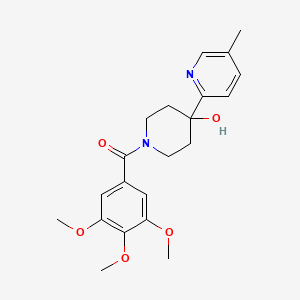
N,N-dimethyl-1-(3-phenoxybenzoyl)-4-azepanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-1-(3-phenoxybenzoyl)-4-azepanamine, also known as DPA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DPA is a member of the azepane class of compounds and has been studied for its ability to interact with certain receptors in the brain and body. In
Applications De Recherche Scientifique
N,N-dimethyl-1-(3-phenoxybenzoyl)-4-azepanamine has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. One of the main areas of research for N,N-dimethyl-1-(3-phenoxybenzoyl)-4-azepanamine is its interaction with the sigma-1 receptor, which is involved in the regulation of various cellular processes. N,N-dimethyl-1-(3-phenoxybenzoyl)-4-azepanamine has been shown to bind to the sigma-1 receptor and modulate its activity, leading to potential therapeutic effects in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-1-(3-phenoxybenzoyl)-4-azepanamine involves its interaction with the sigma-1 receptor, which is a transmembrane protein located in the endoplasmic reticulum. N,N-dimethyl-1-(3-phenoxybenzoyl)-4-azepanamine binds to the receptor and modulates its activity, leading to downstream effects such as the regulation of calcium signaling and the release of neurotrophic factors. N,N-dimethyl-1-(3-phenoxybenzoyl)-4-azepanamine has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N,N-dimethyl-1-(3-phenoxybenzoyl)-4-azepanamine has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, the release of neurotrophic factors, and the regulation of oxidative stress and inflammation. N,N-dimethyl-1-(3-phenoxybenzoyl)-4-azepanamine has also been shown to have neuroprotective effects in animal models of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N,N-dimethyl-1-(3-phenoxybenzoyl)-4-azepanamine for lab experiments is its specificity for the sigma-1 receptor, which allows for the selective modulation of this target. N,N-dimethyl-1-(3-phenoxybenzoyl)-4-azepanamine is also relatively easy to synthesize and has been optimized for high yields and reduced use of hazardous reagents. However, one limitation of N,N-dimethyl-1-(3-phenoxybenzoyl)-4-azepanamine is its potential toxicity, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on N,N-dimethyl-1-(3-phenoxybenzoyl)-4-azepanamine, including the development of more potent and selective analogs, the investigation of its therapeutic potential in other neurological disorders, and the elucidation of its mechanism of action at the molecular level. Additionally, the use of N,N-dimethyl-1-(3-phenoxybenzoyl)-4-azepanamine in combination with other drugs or therapies may enhance its therapeutic effects and reduce potential side effects.
Méthodes De Synthèse
The synthesis of N,N-dimethyl-1-(3-phenoxybenzoyl)-4-azepanamine involves several steps, starting with the reaction of 3-phenoxybenzoyl chloride with N,N-dimethyl-1,4-diaminobutane in the presence of a base such as triethylamine. This reaction results in the formation of the intermediate 1-(3-phenoxybenzoyl)-4-(N,N-dimethylamino)butane. The intermediate is then reacted with phosgene to form N,N-dimethyl-1-(3-phenoxybenzoyl)-4-azepanamine. The synthesis of N,N-dimethyl-1-(3-phenoxybenzoyl)-4-azepanamine has been optimized to increase yields and reduce the use of hazardous reagents.
Propriétés
IUPAC Name |
[4-(dimethylamino)azepan-1-yl]-(3-phenoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-22(2)18-9-7-14-23(15-13-18)21(24)17-8-6-12-20(16-17)25-19-10-4-3-5-11-19/h3-6,8,10-12,16,18H,7,9,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXTUIGORFCUCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCN(CC1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-N'-{4-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrrolo[2,3-b]pyridin-6-yl}ethane-1,2-diamine](/img/structure/B5308959.png)
![2-fluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5308960.png)
![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5308969.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5308976.png)
![5-{2-[2-(4-fluorophenyl)azetidin-1-yl]-2-oxoethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5308982.png)
![N-[2-(4-methoxyphenyl)ethyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5308984.png)
![1-(2-furoyl)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B5308989.png)
![N-(2,3-dichlorophenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B5308997.png)


![2-ethyl-7-(isoxazol-3-ylcarbonyl)-4-morpholin-4-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5309011.png)
![7-(2,5-dimethylphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5309014.png)
![2-[3-(2,5-difluorobenzoyl)piperidin-1-yl]-N-methyl-N-phenylacetamide](/img/structure/B5309030.png)
![2-(1-adamantyl)-5-imino-6-(4-nitrobenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5309047.png)